4-Phenylbutanehydrazide
Overview
Description
4-Phenylbutanehydrazide is an organic compound with the chemical formula C10H14N2O. It is also known as phenylbutyric acid hydrazide. This compound is characterized by the presence of a phenyl group attached to a butanehydrazide moiety. It is a white to off-white powder with a melting point of 77-79°C .
Mechanism of Action
Target of Action
The primary target of 4-Phenylbutanehydrazide is the ATP binding pocket residues . This compound selectively targets these residues, which play a crucial role in the function of c-Kit kinase .
Mode of Action
This compound interacts with its target by binding to the ATP binding pocket residues .
Result of Action
This compound has demonstrated potential antimicrobial activity against several organisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, Cryptococcus neoformance, Aspergillus niger, and A. fumigatus . Additionally, it has shown antitumor activities against Hep G2 and MCF7 cancerous cell lines without any effects on Wi38 normal cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbutanehydrazide can be synthesized through the reaction of phenylbutyric acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylbutanehydrazide derivatives.
Scientific Research Applications
4-Phenylbutanehydrazide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 4-Oxo-4-phenylbutanehydrazide
- 4-(Dimethylamino)benzylidene-4-oxo-4-phenylbutanehydrazide
- 1,3-Diphenyl-1H-pyrazol-4-yl-4-oxo-4-phenylbutanehydrazide
Comparison: 4-Phenylbutanehydrazide is unique due to its specific structure and the presence of a phenyl group attached to the butanehydrazide moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. Its selective targeting of ATP binding pocket residues in cancer cells is a notable feature that sets it apart from other compounds .
Properties
IUPAC Name |
4-phenylbutanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-12-10(13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAMOQWGGGQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301884 | |
Record name | 4-phenylbutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-61-8 | |
Record name | NSC147101 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenylbutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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